1-Iodobutane-2,2,3,3,4,4,4-D7
Description
Properties
Molecular Formula |
C₄H₂D₇I |
|---|---|
Molecular Weight |
191.06 |
Synonyms |
1-Iodo-Butane-d7; 1-Iodo-n-butane-d7; 1-Iodobutane-d7; 4-Iodobutane-d7; Butyl Iodide-d7; NSC 8420-d7; n-Butyl iodide-d7 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-Iodobutane-2,2,3,3,4,4,4-D7 has the molecular formula C4H2D7I and a molecular weight of 191.06 g/mol. The presence of deuterium (D) in the structure enhances its stability and alters its physical properties compared to non-deuterated counterparts.
Mass Spectrometry
One of the primary applications of this compound is as an isotopic standard in mass spectrometry. Its distinct isotopic signature allows for accurate quantification and identification of compounds in complex mixtures. The compound can be utilized to calibrate instruments and validate methods for analyzing biological samples and environmental pollutants .
Organic Synthesis
This compound is employed in organic synthesis as a reagent for producing deuterated derivatives of various organic compounds. Its use in substitution reactions enables researchers to trace reaction pathways and study mechanisms due to the unique mass difference introduced by deuterium .
Proteomics Research
In proteomics, this compound is utilized for labeling peptides and proteins. The incorporation of deuterium enhances the sensitivity and resolution of mass spectrometry analyses. This application is crucial for understanding protein interactions and post-translational modifications .
Case Study 1: Mass Spectrometry Calibration
A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as an internal standard for mass spectrometry analysis of metabolites in biological fluids. The researchers found that using this compound improved the precision of metabolite quantification significantly compared to traditional standards .
Case Study 2: Organic Reaction Mechanisms
Another research project focused on using this compound to investigate nucleophilic substitution mechanisms in organic reactions. The results indicated that the deuterated compound provided clearer insights into reaction kinetics and product formation due to the observable kinetic isotope effect .
Data Table: Comparison of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Mass Spectrometry | Used as an isotopic standard for calibration | Enhances accuracy and precision |
| Organic Synthesis | Reagent for producing deuterated compounds | Traces reaction pathways |
| Proteomics Research | Labels proteins for mass spectrometry analysis | Improves sensitivity and resolution |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
As an alkyl iodide, 1-iodobutane-D7 undergoes Sₙ2 reactions with nucleophiles. Its deuterated chain influences reaction kinetics due to isotopic mass effects.
Key Reactions:
-
Reaction with NaI in Acetone :
A classic Sₙ2 bimolecular substitution occurs, forming butane-D7 and regenerating NaI. The deuterium substitution slows the reaction slightly compared to non-deuterated 1-iodobutane due to the kinetic isotope effect (KIE) ( ).Mechanism :
\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{NaI}\xrightarrow{\text{acetone}}\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{Na}+\text{I}^-\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}\(\text{retention}) -
Reaction with Hydroxide (OH⁻) :
Forms 1-butanol-D7 via Sₙ2 displacement. Deuterium substitution at β positions reduces reaction rates by ~10–20% ( ).
Elimination Reactions
Under basic conditions, 1-iodobutane-D7 undergoes E2 elimination to form 1-butene-D6, with deuterium influencing regioselectivity.
| Reaction Conditions | Product | Deuterium Effect |
|---|---|---|
| KOH (alcohol), Δ | 1-Butene-D6 | Altered transition state geometry due to C-D bond strength ( ) |
Mechanistic Insight :
The stronger C-D bond (vs. C-H) increases the activation energy for elimination, favoring substitution pathways slightly more than in non-deuterated analogs ( ).
Reduction Reactions
1-Iodobutane-D7 is reduced to butane-D7 by agents like LiAlH₄ or HI:
\text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{I}+\text{HI}\rightarrow \text{CH}_3\text{CD}_2\text{CD}_2\text{CD}_2\text{H}+\text{I}_2\(\text{via radical intermediates})
Deuterium labeling allows tracking of hydrogen/deuterium transfer steps in radical mechanisms ( ).
Oxidative and Thermal Decomposition
-
Thermal Stability :
Decomposes above 130°C, releasing toxic iodide vapors ( ). -
Oxidation :
Reacts with strong oxidizers (e.g., HNO₃) to form deuterated carboxylic acids or ketones, depending on conditions ( ).
Isotope Effects in Research
Deuterium substitution in 1-iodobutane-D7 provides critical insights into:
Comparison with Similar Compounds
Key Properties :
- Molecular Weight: 191.06 g/mol (vs. 184.01 g/mol for non-deuterated 1-iodobutane) .
- Deuterium Content : 98 atom% D .
- Structure : The iodine atom remains at the terminal (1-) position, while deuterium substitution occurs at carbons 2, 3, and 4 (Figure 1).
Structural and Isotopic Variants of Iodobutane
Table 1: Comparison of Iodobutane Derivatives
*Deuterium substitution minimally affects boiling points but alters density and refractive index.
Key Observations :
- Positional Isomerism : 1-Iodobutane-d7 and 2-iodobutane differ in iodine placement (terminal vs. secondary carbon), affecting reactivity. For example, 2-iodobutane shows lower catalytic efficiency in tosyloxylation reactions due to steric hindrance .
- Deuterium Content : The d7 variant offers intermediate deuteration compared to d9 (fully deuterated butane chain). This partial substitution is advantageous for studying specific C–H bond reactivities .
Fluorinated Iodobutane Derivatives
Fluorinated analogs, such as 2,2,3,3,4,4,4-heptafluoro-1-iodobutane (C₄H₂F₇I), exhibit distinct properties due to fluorine’s electronegativity and steric effects:
Table 2: Comparison with Fluorinated Derivatives
Key Observations :
- Boiling Points : Fluorination drastically reduces boiling points (e.g., 91–92°C for heptafluoro derivative vs. ≈119–120°C for iodobutane-d7) due to weakened intermolecular forces .
- Reactivity : Fluorinated iodobutanes are less nucleophilic but more resistant to oxidation, making them suitable for specialized catalysis .
Kinetic Isotope Effects (KIE) and Reactivity
Deuterium substitution in 1-iodobutane-d7 introduces measurable KIEs. For example:
- C–D Bond Cleavage : Reactions involving C–D bond breaking (e.g., SN2 substitutions) proceed slower than C–H bond cleavage, with KIEs ranging from 2–7 depending on solvent and mechanism .
Preparation Methods
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| HI Concentration | 57–63% (w/w) |
| Deuterium Incorporation | ≥98 atom % D |
Hydrogen-Deuterium Exchange Catalyzed by Transition Metals
Deuterium labeling can also be achieved through post-synthetic H-D exchange using transition metal catalysts. This method involves exposing non-deuterated 1-iodobutane to deuterium gas (D2) in the presence of palladium or platinum catalysts:
Critical Factors:
-
Catalyst Selection : Palladium on carbon (Pd/C) achieves >90% deuteration at β- and γ-positions, while platinum oxides favor α-position labeling.
-
Reaction Optimization : Elevated pressures (3–5 bar) and temperatures (120–150°C) enhance deuterium uptake but risk side reactions like hydrodeiodination.
Table 2: H-D Exchange Performance Metrics
| Catalyst | Temperature (°C) | Pressure (bar) | Deuteration Efficiency |
|---|---|---|---|
| Pd/C | 130 | 4 | 92% |
| PtO2 | 140 | 3.5 | 85% |
Finkelstein Reaction with Deuterated Alkyl Halides
The Finkelstein reaction substitutes bromide or chloride in deuterated alkyl halides with iodide. For instance, 1-bromobutane-2,2,3,3,4,4,4-D7 reacts with sodium iodide (NaI) in acetone:
Advantages and Limitations:
-
High Yield : Acetone’s polar aprotic nature drives the reaction to >90% completion.
-
Isotopic Fidelity : Starting material must be ≥98% deuterated to prevent proton retention at methyl groups.
Purification and Stabilization Protocols
Post-synthesis purification ensures chemical and isotopic purity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
